molecular formula C20H23N3O2 B2562922 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine CAS No. 2034431-46-2

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2562922
CAS No.: 2034431-46-2
M. Wt: 337.423
InChI Key: UASRZNRHROWCIJ-UHFFFAOYSA-N
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Description

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a carbonyl group, as well as a piperazine ring substituted with a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine include other pyridine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylmethoxy group and the phenyl-substituted piperazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(17-8-9-21-19(14-17)25-15-16-6-7-16)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,8-9,14,16H,6-7,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASRZNRHROWCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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